Esprolol

Beta-adrenoceptor pA2 Pharmacology

Esprolol (ACC-9369) is differentiated by its esterase-labile ethyl ester group, enabling a unique metabolic switch for rapid onset (≤60s) and ultra-short action (20-30 min). Ideal for time-critical protocols like exertional angina studies where conventional, long-acting beta-blockers (propranolol, metoprolol) introduce confounding sustained receptor occupancy. Choose Esprolol for precise, washable beta-blockade in vitro and in vivo.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 396654-09-4
Cat. No. B1241802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsprolol
CAS396654-09-4
Synonymsesprolol
esprolol hydrochloride
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O
InChIInChI=1S/C17H27NO4/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3/h5-8,13,15,18-19H,4,9-12H2,1-3H3/t15-/m0/s1
InChIKeyDMLSVZSUDBKLED-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esprolol (CAS 396654-09-4): Beta-Adrenergic Receptor Antagonist with Rapid-Onset Pharmacokinetics – Product Overview


Esprolol (CAS 396654-09-4), also designated ACC-9369, is an orally active, potent β-adrenergic receptor antagonist that belongs to the aryloxypropanolamine class of beta-blockers [1]. The compound features an ethyl ester functional group that undergoes rapid hydrolysis by blood and tissue esterases to yield the active metabolite amoxolol [2]. This esterase-labile design confers a uniquely rapid onset of action (≤60 seconds), a short time to peak effect, and a relatively brief duration of beta-blockade after sublingual or oral administration, distinguishing it from conventional beta-blockers that lack this metabolic switch [2].

Why Esprolol (CAS 396654-09-4) Cannot Be Substituted with Generic Beta-Blockers in Time-Sensitive Research Models


Generic substitution with conventional beta-blockers such as propranolol, atenolol, or metoprolol is not appropriate for studies requiring ultra-short-acting beta-adrenergic blockade [1]. These standard agents possess elimination half-lives measured in hours and produce sustained receptor occupancy that cannot be rapidly terminated [2]. In contrast, Esprolol's ester moiety enables esterase-mediated inactivation that limits the duration of action to approximately 20-30 minutes [3]. This kinetic differentiation is essential for experimental models of exertional angina, acute hemodynamic interventions, or any protocol where the temporal control of beta-blockade is a critical variable. Interchanging Esprolol with a long-acting beta-blocker would invalidate the time-dependent pharmacodynamic endpoint and introduce confounding off-target effects that cannot be adjusted for post hoc.

Esprolol (CAS 396654-09-4) – Quantitative Differentiation Evidence vs. Comparator Beta-Blockers


Competitive Beta-Blocking Potency (pA2) of Esprolol Compared to Propranolol and Metoprolol in Isolated Guinea Pig Atria

Esprolol exhibits competitive beta-adrenoceptor antagonism with a pA2 of 8.0 in isolated guinea pig right atria [1]. This value is comparable to the non-selective beta-blocker propranolol, which has a reported pA2 of approximately 8.3 in the same tissue preparation [2]. In contrast, the cardioselective beta-1 antagonist metoprolol displays a significantly lower pA2 of 6.5-6.6 in guinea pig atria [3]. These data indicate that Esprolol possesses high-affinity beta-receptor binding that is similar in magnitude to the prototypical non-selective antagonist propranolol and markedly exceeds that of metoprolol.

Beta-adrenoceptor pA2 Pharmacology

Duration of Beta-Blockade in Vivo: Recovery Time Comparison with the Ultra-Short-Acting Analogue ACC-9129

Following a 3-hour intravenous infusion in anesthetized dogs, the time required for 50% recovery of the heart rate response to isoproterenol was 20 ± 4 minutes for Esprolol (ACC-9369) versus 9 ± 3 minutes for the cardioselective analogue ACC-9129 [1]. At the infusion rates that produced comparable beta-blockade (4.3 ± 1.1 μg/kg/min for Esprolol vs. 53 ± 7 μg/kg/min for ACC-9129), Esprolol achieved 67 ± 4% inhibition of isoproterenol-induced tachycardia, whereas ACC-9129 produced 52 ± 4% inhibition [1].

Pharmacodynamics Duration of Action In Vivo

Beta-Adrenoceptor Subtype Selectivity: Non-Selective Profile of Esprolol vs. Cardioselective Agents

Esprolol demonstrates a non-selective beta-blocking profile with a pA2 of 8.0 in both guinea pig atria (predominantly beta-1) and trachea (predominantly beta-2) [1]. This contrasts with the cardioselective analogue ACC-9129, which exhibits a pA2 of 6.8 in atria and only 4.8 in trachea, yielding a beta-1/beta-2 selectivity ratio of approximately 100-fold [1]. The non-selective nature of Esprolol is also distinct from clinically used cardioselective agents such as atenolol, which demonstrates a significantly higher pA2 in atrial tissue than in tracheal preparations [2].

Beta-1 Selectivity Beta-2 Selectivity Isolated Tissue

Metabolic Activation: Conversion to Active Beta-Blocker Amoxolol by Esterases

Esprolol contains an ethyl ester moiety that is rapidly hydrolyzed by blood and tissue esterases to form the active metabolite amoxolol [1]. Preclinical testing and clinical trials in healthy volunteers have demonstrated that both esprolol and amoxolol possess beta-adrenergic blocking properties [1]. While quantitative IC50 or pA2 values for amoxolol are not publicly reported in the same experimental systems, the formation of an active metabolite distinguishes Esprolol from simple ester-containing beta-blockers like esmolol, whose primary acid metabolite (ASL-8123) exhibits only weak beta-blocking activity with a pA2 of 3.73, approximately 1,600-1,900 times less potent than the parent compound [2].

Prodrug Metabolism Esterase Active Metabolite

Oral Bioavailability and Esterase-Dependent Clearance: A Class-Level Distinction from Non-Ester Beta-Blockers

Esprolol is reported to be orally active and is rapidly metabolized by blood and tissue esterases [1]. While specific oral bioavailability values are not published, the presence of the ester moiety is the key structural determinant that enables rapid inactivation after oral absorption, a feature shared with esmolol (which has negligible oral bioavailability due to extensive first-pass esterase metabolism) [2]. In contrast, non-ester beta-blockers such as propranolol and metoprolol exhibit oral bioavailabilities ranging from 25% to 50% (propranolol) and 40% to 50% (metoprolol) with elimination half-lives of 3-6 hours [3]. The esterase-labile design of Esprolol ensures that its duration of action remains short regardless of the route of administration.

Oral Bioavailability Pharmacokinetics Esterase Metabolism

High-Impact Application Scenarios for Esprolol (CAS 396654-09-4) Based on Differentiated Pharmacological Evidence


Short-Term Beta-Blockade in Conscious Animal Models of Exercise-Induced Angina

Esprolol's rapid onset (≤60 seconds) and short duration of action (20-minute offset time in dogs) make it uniquely suited for studies of exertional angina where beta-blockade is required only during the period of physical stress [1][2]. The compound has been specifically evaluated for this indication, with clinical trials in healthy volunteers confirming its tolerability and beta-blocking efficacy [1].

Investigating the Role of Active Metabolites in Beta-Blocker Pharmacodynamics

Because Esprolol is converted by esterases to the active metabolite amoxolol, it serves as a valuable tool compound for studying the contribution of active metabolites to overall beta-blocker effect [1]. This contrasts with esmolol, whose primary metabolite is weakly active, allowing researchers to dissect parent vs. metabolite contributions.

Non-Selective Beta-Blockade in Isolated Tissue Preparations Requiring High Potency

With a pA2 of 8.0 in both atrial and tracheal tissues, Esprolol provides potent, non-selective beta-adrenoceptor antagonism that is comparable in affinity to propranolol but with the advantage of rapid washout in in vitro systems [2]. This makes it an ideal antagonist for isolated organ bath studies where recovery of baseline responsiveness after washout is desired.

Comparator Compound for Evaluating Novel Ultra-Short-Acting Beta-Blockers

Esprolol's well-characterized in vitro and in vivo beta-blocking profile—including pA2, duration of action, and selectivity—provides a benchmark for evaluating new chemical entities within the ester-containing beta-blocker class [2]. Its intermediate offset time (20 min) fills a kinetic gap between ultra-short (esmolol, ~9 min) and long-acting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.